((2R,4R)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol

Catalog No.
S12931996
CAS No.
M.F
C12H16FNO
M. Wt
209.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((2R,4R)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol

Product Name

((2R,4R)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol

IUPAC Name

[(2R,4R)-1-benzyl-4-fluoropyrrolidin-2-yl]methanol

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

InChI

InChI=1S/C12H16FNO/c13-11-6-12(9-15)14(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2/t11-,12-/m1/s1

InChI Key

OTOSXFWOPVAVJX-VXGBXAGGSA-N

Canonical SMILES

C1C(CN(C1CO)CC2=CC=CC=C2)F

Isomeric SMILES

C1[C@H](CN([C@H]1CO)CC2=CC=CC=C2)F

((2R,4R)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol is a chiral compound characterized by a pyrrolidine ring with a benzyl group and a hydroxymethyl substituent. The compound's structure features a nitrogen-containing four-membered ring, which is significant for its unique properties and biological activity. The specific stereochemistry at the 2 and 4 positions of the pyrrolidine ring is crucial for its interactions with biological targets, influencing its pharmacological effects and reactivity in

, including:

  • Condensation Reactions: It can react with carbonyl compounds to form imines or amines, expanding its utility in organic synthesis.
  • Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
  • Reduction: It can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Studies indicate that ((2R,4R)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol exhibits notable biological activity, particularly in pharmacology. Its structural features enable effective interaction with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. This compound has been investigated for its potential therapeutic uses, including as a precursor for drug development targeting specific diseases.

The synthesis of ((2R,4R)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol typically involves several steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.
  • Fluorination: The introduction of the fluorine atom is generally accomplished using fluorinating agents under controlled conditions.
  • Attachment of the Methanol Group: This step involves nucleophilic substitution reactions where a hydroxyl group replaces a leaving group on the pyrrolidine ring.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity levels.

((2R,4R)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol has potential applications across various fields:

  • Pharmaceuticals: As a building block for synthesizing more complex bioactive compounds.
  • Chemical Research: Investigated for its properties in organic synthesis and reaction mechanisms.
  • Biological Studies: Explored for its role in modulating biological pathways and as a potential therapeutic agent.

Interaction studies focus on the binding affinity and selectivity of ((2R,4R)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol towards specific receptors. Techniques commonly employed include:

  • Radiolabeled Binding Assays: To determine binding affinity to receptors.
  • Cell-based Assays: To evaluate the compound's effects on cellular pathways.
  • Molecular Docking Studies: To predict how the compound interacts with target proteins at the molecular level.

These studies are essential for understanding the mechanism of action and potential therapeutic uses of the compound.

Several compounds share structural similarities with ((2R,4R)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
((2R,4S)-1-benzyl-4-methylpyrrolidin-2-yl)methanolSimilar pyrrolidine structure but different stereochemistryPotentially different biological activity
(1-benzylpiperidin-3-ol)Piperidine ring instead of pyrrolidineDifferent ring size affects properties
(1-benzyl-4-fluoropyrrolidin-2-yl)methanolFluorine substitution on the 4 positionMay enhance binding affinity

The uniqueness of ((2R,4R)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol lies in its specific stereochemistry and functional groups that influence its biological activity and chemical reactivity. Its distinct structure allows for targeted interactions within biological systems, making it a valuable compound for research and potential therapeutic applications.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

209.121592296 g/mol

Monoisotopic Mass

209.121592296 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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